H-Val-Arg-Gln-His-Asn-Pro-Arg-OH is a synthetic peptide composed of eight amino acids. This compound is characterized by its sequence of amino acids: valine, arginine, glutamine, histidine, asparagine, proline, and another arginine at the C-terminus. Peptides like this are often studied for their biological activities, including potential therapeutic applications.
This peptide can be classified as a bioactive peptide, which is a type of peptide that can elicit a biological response in the body. It is synthesized in laboratories for research purposes, particularly in the fields of biochemistry and pharmacology. The specific functions and mechanisms of action of this peptide are still under investigation, but it may play roles in various physiological processes.
The synthesis of H-Val-Arg-Gln-His-Asn-Pro-Arg-OH typically utilizes solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. This technique involves attaching the first amino acid to a solid resin and sequentially adding protected amino acids to form the desired peptide chain.
In SPPS, the amino acids are activated using coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt). The synthesis can be monitored using techniques like high-performance liquid chromatography (HPLC) to ensure purity and yield. The final product is typically cleaved from the resin and deprotected to yield the free peptide .
The molecular structure of H-Val-Arg-Gln-His-Asn-Pro-Arg-OH can be analyzed using various spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
The molecular weight of this peptide is approximately 1,042.2 g/mol. Its structure features both polar and non-polar side chains, which influence its solubility and interaction with biological membranes.
The chemical reactivity of H-Val-Arg-Gln-His-Asn-Pro-Arg-OH can be explored through various reactions typical of peptides. These include hydrolysis under acidic or basic conditions, which can lead to the cleavage of peptide bonds.
Reactions involving this peptide can also include modifications such as acetylation or amidation at the N-terminus or C-terminus to enhance stability or bioactivity. Such modifications can affect the peptide's pharmacokinetics and dynamics .
The mechanism of action for H-Val-Arg-Gln-His-Asn-Pro-Arg-OH is not fully elucidated but likely involves interaction with specific receptors or enzymes in biological systems. Peptides often exert their effects by binding to cell surface receptors, leading to signal transduction pathways that result in physiological responses.
Studies on similar peptides indicate that they may modulate immune responses or exhibit antimicrobial properties. The presence of arginine in the sequence suggests potential roles in nitric oxide synthesis, which is crucial for various cellular functions .
H-Val-Arg-Gln-His-Asn-Pro-Arg-OH is typically soluble in water due to its polar amino acid residues. It may exhibit different solubility profiles depending on pH and ionic strength.
The stability of this peptide under physiological conditions is influenced by factors such as temperature and pH. It is susceptible to degradation by proteolytic enzymes, which can limit its therapeutic applications unless modified for enhanced stability .
H-Val-Arg-Gln-His-Asn-Pro-Arg-OH has potential applications in various scientific fields:
Research continues into optimizing its synthesis and understanding its full range of biological activities .
The heptapeptide H-Val-Arg-Gln-His-Asn-Pro-Arg-OH is synthesized primarily via ribosomal pathways in biological systems. Ribosomal synthesis involves mRNA translation, where codon sequences (e.g., GUU/GUC for Val, CGG/CGC for Arg, CAA/CAG for Gln) direct tRNA-linked amino acid incorporation [9]. This process requires ATP-dependent amino acid activation and precise alignment on the ribosome. Non-ribosomal peptide synthesis (NRPS), observed in microbial systems for compounds like valinomycin, utilizes modular enzyme complexes with adenylation, thiolation, and condensation domains. However, NRPS typically generates cyclic or branched structures with non-proteinogenic amino acids—features absent in this linear, standard-amino-acid-containing heptapeptide [7].
Table 1: Amino Acid Components and Ribosomal Codons
Amino Acid | 3-Letter Code | Codon(s) | Precursor Metabolite |
---|---|---|---|
Valine | Val | GUU/GUC | Pyruvate |
Arginine | Arg | CGG/CGC | Glutamate/α-Ketoglutarate |
Glutamine | Gln | CAA/CAG | Glutamate |
Histidine | His | CAC/CAT | ATP + PRPP |
Asparagine | Asn | AAC/AAT | Oxaloacetate |
Proline | Pro | CCG/CCA | Glutamate |
Proline residues significantly influence peptide conformation. The -Pro-Arg- motif in this heptapeptide restricts backbone flexibility, promoting polyproline type II (PPII) helices. Such structures are common in collagen and signaling peptides, where rigidity facilitates molecular recognition [3]. Post-translational modifications (PTMs) likely include:
The C-terminal -Pro-Arg-OH and internal -Arg-Gln- motifs are potential cleavage sites for trypsin-like proteases, which hydrolyze bonds at Arg↓X (where X ≠ Pro). Proline’s imidic bond restricts peptide bond flexibility, making -Arg-Pro- bonds protease-resistant. Enzymes like thrombin or furin cleave at Arg-X in peptides such as thrombin receptor activators (e.g., Leu-Val-Pro-Arg↓Ser) [3] [7].
Table 2: Protease Cleavage Motifs in the Heptapeptide
Potential Cleavage Site | Motif | Protease | Biological Relevance |
---|---|---|---|
Val↓Arg-Gln | X-Arg↓X | Trypsin | Standard cleavage |
Gln-His↓Asn-Pro | Non-canonical | Not preferred | His-Asn bond lacks protease recognition |
Pro↓Arg-OH | X-Pro-Arg↓ | Thrombin | Requires specific N-terminal context |
The -His-Asn- bond may undergo slow non-enzymatic hydrolysis due to Asn’s deamidation risk, especially at neutral-alkaline pH [5].
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